N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine
Description
N2-[(4-Methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine (CAS: 1509581-28-5) is a pyridine derivative with a molecular formula of C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . It features a nitro group at the 5-position of the pyridine ring and a 4-methoxybenzyl substituent at the N2 position. This compound is commercially available as a building block for pharmaceutical and materials research, with prices ranging from $265 for 50 mg to $1,047 for 1 g . Storage recommendations include protection from light and moisture at room temperature .
Properties
IUPAC Name |
6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-20-10-4-2-9(3-5-10)8-15-12-7-6-11(17(18)19)13(14)16-12/h2-7H,8H2,1H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJZWUGYTUZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Methoxyphenylmethylation: The attachment of the methoxyphenylmethyl group can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted pyridines, and other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine. For instance, derivatives of nitropyridine have been investigated for their ability to induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular pathways involved in cancer progression, making it a candidate for further research in oncology .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has shown that modifications can enhance their efficacy and selectivity against cancer cell lines. This approach can guide the development of more effective derivatives based on this compound .
Enzyme Inhibition
this compound may exhibit inhibitory effects on certain enzymes involved in cancer metabolism. Compounds with similar nitropyridine structures have been shown to act as inhibitors for various cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes . Understanding the inhibition profile of this compound could provide insights into its pharmacokinetics and potential drug interactions.
Neuroprotective Effects
There is emerging evidence that nitropyridine derivatives may offer neuroprotective benefits. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . This could position this compound as a candidate for further exploration in neuropharmacology.
Drug Development
Lead Compound for New Therapeutics
Given its promising biological activities, this compound can serve as a lead compound for developing new therapeutics targeting cancer and neurological disorders. The ongoing optimization of its structure through medicinal chemistry techniques could yield derivatives with improved efficacy and safety profiles.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of nitropyridine derivatives in preclinical models. These studies typically assess parameters such as cytotoxicity, selectivity towards cancer cells, and pharmacokinetic properties. For example, a study focusing on a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages .
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The most closely related analogs are pyridine-2,6-diamine derivatives with substituent variations on the benzyl group. Notable examples include:
N2-(4-Fluorobenzyl)-5-Nitropyridine-2,6-Diamine (CAS: 33400-49-6)
- Molecular Formula : C₁₂H₁₁FN₄O₂
- Molecular Weight : 262.24 g/mol .
- Substituent : 4-Fluorobenzyl group.
- Hazard Profile : Classified with H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) .
- Pricing : Available at €24 for 100 mg and €69 for 25 g .
N2-(2,4-Dichlorophenyl-substituted Analogs)
- Example: N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine (CAS: 556813-39-9).
- Molecular Weight : 486.32 g/mol .
- Complexity : Incorporates a dichlorophenyl-imidazole-pyrimidine hybrid structure, suggesting specialized applications in medicinal chemistry .
Structural and Functional Differences
Substituent Effects
- Electron-Donating vs. In contrast, the 4-fluorobenzyl analog has an electron-withdrawing fluorine atom, which may increase electrophilic reactivity .
- Molecular Weight : The methoxy derivative has a higher molecular weight (274.28 g/mol ) compared to the fluoro analog (262.24 g/mol ), primarily due to the methoxy group’s oxygen atom .
Hazard and Stability
- Both compounds are sensitive to degradation, but the methoxy group’s bulkiness may confer marginally better steric protection against hydrolysis .
Commercial Availability and Cost
Data Table: Comparative Properties
Biological Activity
N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine, also known by its CAS number 1509581-28-5, is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.28 g/mol. The compound features a nitropyridine core substituted with a methoxybenzyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 274.28 g/mol |
| CAS Number | 1509581-28-5 |
| Purity | ≥95% |
Biological Activity
Research into the biological activity of this compound reveals several potential therapeutic applications:
1. Antimicrobial Activity:
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The nitro group is often associated with enhanced activity against various bacterial strains, suggesting that this compound may possess similar effects.
2. Anti-inflammatory Effects:
Research has shown that derivatives of nitropyridines can exhibit anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways.
3. Anticancer Potential:
Some studies suggest that nitropyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This compound's structure may allow it to act on specific targets within cancer cells, although further studies are necessary to confirm this potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Efficacy: A comparative study found that similar nitro-substituted pyridines demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the aromatic ring could enhance potency .
- Anti-inflammatory Mechanisms: Another research focused on the anti-inflammatory effects of pyridine derivatives, reporting that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound might also reduce inflammation through similar mechanisms .
- Potential in Cancer Therapy: A recent investigation into nitro-pyridine derivatives revealed their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of the nitro group in activating apoptotic pathways, which could be relevant for this compound as well .
Q & A
Q. What are the standard synthetic protocols for N2-[(4-methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and nitro-group reduction. A common approach includes:
- Step 1 : Nitration of pyridine derivatives to introduce the nitro group.
- Step 2 : Benzylation using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to attach the methoxyphenylmethyl moiety.
- Step 3 : Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic media . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent oxidation byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm for pyridine and methoxyphenyl groups) and amine protons (δ 4.5–5.5 ppm).
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (C-NO₂ stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .
Q. What are the primary biological targets or pathways associated with this compound?
Structural analogs (e.g., CHIR-98014) inhibit glycogen synthase kinase-3β (GSK-3β) and modulate the TREM2 pathway, suggesting potential roles in neurodegenerative and metabolic disorders. Target validation involves in vitro kinase assays and in vivo glucose transport studies in diabetic models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Methodological strategies include:
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates or oxidation products).
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, pH, stoichiometry) to identify optimal conditions .
- Cross-Validation : Compare results with structurally similar compounds (e.g., N2-(4-fluorobenzyl)-5-nitropyridine-2,6-diamine) to isolate variables .
Q. What experimental designs are recommended for studying interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins (e.g., GSK-3β).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Molecular Dynamics Simulations : Predict binding modes and stability using software like AutoDock or GROMACS .
Q. How can the compound’s stability under physiological conditions be assessed?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C.
- LC-MS Monitoring : Track degradation products over time.
- Circular Dichroism (CD) : Assess conformational changes in protein-ligand complexes under varying pH/temperature .
Q. What strategies optimize regioselectivity in functionalization reactions?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield primary amines during nitration or benzylation.
- Catalytic Systems : Employ Pd(0)/ligand complexes for directed C-H activation in pyridine derivatives.
- Computational Guidance : DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
